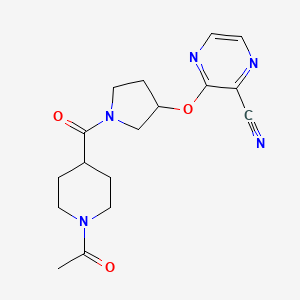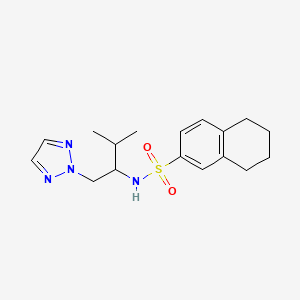![molecular formula C18H18N2O B2510155 N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide CAS No. 2411305-25-2](/img/structure/B2510155.png)
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known drug, JWH-018.
Mécanisme D'action
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways, which can lead to changes in neurotransmitter release, gene expression, and cellular metabolism. The exact mechanism of action of this compound is not fully understood, but it is believed to involve both direct and indirect effects on the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include alterations in neurotransmitter release, changes in gene expression, and modulation of cellular metabolism. This compound has also been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced toxicity. Another area of focus is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of chronic pain, anxiety, and inflammation. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on the endocannabinoid system.
Méthodes De Synthèse
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Sonogashira coupling reaction. The most common method involves the reaction of 5-fluoro MDMB-PICA with 2-methylbenzaldehyde and pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit strong binding affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. This compound has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-7-18(21)20(13-16-9-6-11-19-12-16)14-17-10-5-4-8-15(17)2/h4-6,8-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIGNBIFUWFJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CN=CC=C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)
![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)






![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)
![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)



![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)